1,1,1,3,3-Pentafluoropropane

Polyurethane foam Thermal conductivity Blowing agent comparison

1,1,1,3,3-Pentafluoropropane (CAS 460-73-1, HFC-245fa, R-245fa) is a saturated hydrofluorocarbon (HFC) with molecular formula C₃H₃F₅ and molecular weight 134.05 g/mol. At ambient pressure it is a colorless gas above ~15°C and a volatile liquid below that temperature, exhibiting a normal boiling point of 15.3°C, a liquid density of 1.32 g/mL at 20°C, and a vapor pressure of 122.8 kPa at 20°C.

Molecular Formula C3H3F5
Molecular Weight 134.05 g/mol
CAS No. 460-73-1
Cat. No. B1194520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3-Pentafluoropropane
CAS460-73-1
Synonyms1,1,1,3,3-pentafluoropropane
HFC 245fa
HFC-245fa
Molecular FormulaC3H3F5
Molecular Weight134.05 g/mol
Structural Identifiers
SMILESC(C(F)F)C(F)(F)F
InChIInChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2
InChIKeyMSSNHSVIGIHOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3,3-Pentafluoropropane (HFC-245fa) – Core Properties and Procurement-Relevant Classification


1,1,1,3,3-Pentafluoropropane (CAS 460-73-1, HFC-245fa, R-245fa) is a saturated hydrofluorocarbon (HFC) with molecular formula C₃H₃F₅ and molecular weight 134.05 g/mol [1]. At ambient pressure it is a colorless gas above ~15°C and a volatile liquid below that temperature, exhibiting a normal boiling point of 15.3°C, a liquid density of 1.32 g/mL at 20°C, and a vapor pressure of 122.8 kPa at 20°C [2]. The compound is classified as non-flammable under ambient conditions, possesses zero Ozone Depletion Potential (ODP = 0), and has a 100-year Global Warming Potential (GWP) reported in the range 790–1030 depending on the assessment report [3][4]. It is primarily deployed as a third-generation blowing agent for rigid polyurethane (PUR/PIR) foams, as a working fluid in Organic Rankine Cycle (ORC) systems, and as a specialty refrigerant in centrifugal chillers [5].

Workflow context
Third-generation blowing agent for rigid PUR/PIR foams; compatible with standard polyol pre-blend and HCFC-141b equipment
Process safety
Non-flammable under ambient conditions; no explosion-proof factory retrofit required for storage or handling
Regulatory standing
Zero ODP; not subject to Montreal Protocol phase-out obligations; supports multi-year procurement planning

Why 1,1,1,3,3-Pentafluoropropane Cannot Be Simply Swapped for Other In-Class Blowing Agents or Refrigerants


Despite sharing the HFC label, 1,1,1,3,3-pentafluoropropane (HFC-245fa) occupies a narrow performance window that precludes simple one-for-one replacement by other blowing agents or refrigerants. Its boiling point (15.3°C) is significantly lower than that of HFC-365mfc (40°C) [1] and substantially higher than that of HFC-134a (−26.4°C) [2], dictating markedly different condensation behavior in foam processing and refrigerant cycles. Its gas-phase thermal conductivity (~14 mW/m·K at 40°C) [3] is considerably lower than that of cyclopentane (~0.020–0.022 W/m·K foam gas conductivity) [4], directly translating into polyurethane foams with 8–13% lower thermal conductivity [5]. Moreover, HFC-245fa is non-flammable at ambient conditions, whereas cyclopentane and HFC-365mfc are highly flammable [1][6], carrying profound implications for factory retrofit costs, insurance, and occupational safety. The evidence below quantifies these differences across six procurement-critical dimensions.

Boiling point mismatch: 15.3°C for HFC-245fa vs. 40°C (HFC-365mfc) or −26.4°C (HFC-134a) may shift foam cell morphology and require equipment modification
Flammability difference: HFC-245fa is non-flammable, whereas cyclopentane and HFC-365mfc are highly flammable; factory safety infrastructure and insurance profiles may not transfer
ODP and phase-out liability: HCFC-141b (ODP=0.11) faces mandatory phase-out; using HFC-245fa removes regulatory quota risk that other HCFC alternatives still carry

Quantitative Differentiation Evidence: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) vs. Closest Analogs and Alternatives


HFC-245fa Foam Thermal Conductivity: 10–13% Lower than Cyclopentane, Only 3–5% Above HCFC-141b

In side-by-side rigid polyurethane foam (PUF) panel tests using the same polyol formulation from a single supplier, HFC-245fa-blown foam exhibited a fresh thermal conductivity (k-factor) only 3% higher than HCFC-141b, whereas cyclopentane-blown foam was 13% higher and HFC-134a-blown foam 21% higher [1]. At lower temperatures (<60°F), some studies observed HFC-245fa foams with marginally lower thermal conductivity than HCFC-141b foams, attributed to HFC-245fa's condensation behavior below its boiling point [2]. This means HFC-245fa provides insulation performance within ~5% of the industry incumbent HCFC-141b while eliminating ozone-depleting chlorine.

Foam thermal conductivity
Head-to-head
HFC-245fa k-factor 3% above HCFC-141b, 9% below cyclopentane
Reported lower foam conductivity vs. hydrocarbon alternatives supports insulation-value improvement in rigid panel applications
Test conditions: 1.5 in. slice, 75°F, Supplier A formulation; aging behavior requires review
Polyurethane foam Thermal conductivity Blowing agent comparison

Refrigerator Energy Consumption: HFC-245fa Foam Delivers 8–10% Lower Energy Use vs. Cyclopentane-Blown Cabinets

In a controlled study on a 358 L European combi-type refrigerator/freezer, units insulated with HFC-245fa foam consumed significantly less energy than identical units insulated with a cyclopentane/n-pentane blend foam [1]. Published industry data further indicate that HFC-245fa insulated refrigerators offer approximately 8% lower energy consumption relative to cyclopentane-insulated units [2], and that HFC-245fa foam energy performance lies within approximately 2% of HCFC-141b foam [3]. These results are specific to the foam formulation and cabinet design tested; absolute savings depend on appliance size and climate class.

Refrigerator energy use
Head-to-head
~8% lower energy consumption vs. cyclopentane-blown cabinets
Reported energy savings may support compliance with stringent appliance energy standards
358 L European combi refrigerator; results specific to tested cabinet design and climate class
Refrigerator energy consumption Life-cycle climate performance Blowing agent comparison

Regulatory Compliance: Zero Ozone Depletion Potential (ODP = 0) vs. HCFC-141b (ODP = 0.11)

HCFC-141b (1,1-dichloro-1-fluoroethane) carries an ODP of 0.11, meaning each kilogram released depletes 11% of the ozone impact of CFC-11 [1][2]. Under the Montreal Protocol, HCFC-141b production and import are subject to a mandatory phase-out schedule: 2015 freeze, 2020 35% reduction, 2025 67.5% reduction, and full phase-out by 2030 in developing countries (developed countries banned use from 2003) [3]. HFC-245fa has ODP = 0 [4] and is therefore not subject to Montreal Protocol phase-out obligations, eliminating regulatory risk and quota-constrained supply disruption for foam manufacturers and refrigerant OEMs.

ODP regulatory risk
Head-to-head
ODP = 0 (HFC-245fa) vs. 0.11 (HCFC-141b)
Eliminates ozone-depleting liability and Montreal Protocol phase-out exposure
Montreal Protocol schedule: HCFC-141b full phase-out by 2030 in developing countries
Ozone depletion potential Montreal Protocol compliance Blowing agent phase-out

Non-Flammability and Industrial Safety: HFC-245fa (Non-Flammable) vs. Cyclopentane (Highly Flammable, LEI ~1.4% vol)

HFC-245fa is classified as non-flammable under ambient conditions according to standard hazard classifications (Danger Class 2.2, non-flammable gas) [1]. By contrast, cyclopentane, the dominant zero-ODP alternative in European and Chinese refrigerator manufacturing, is a highly flammable hydrocarbon with a lower explosion limit of approximately 1.4% by volume in air, requiring expensive factory retrofits including explosion-proof electrical equipment, enhanced ventilation, gas detection systems, uninterrupted power supply, and remote storage infrastructure [2]. This safety differential directly affects capital expenditure, insurance premiums, and operator training requirements.

Flammability & safety
Class-level inference
Non-flammable (Danger Class 2.2) vs. highly flammable cyclopentane
Avoided explosion-proof retrofit may reduce capital cost; safety classification is established but cost estimates are industry-derived
Data to verify per specific plant layout and local code requirements
Flammability Factory safety Retrofit cost Cyclopentane

Boiling Point and Process Window: HFC-245fa (15.3°C) vs. HFC-365mfc (40°C) and HFC-134a (−26.4°C)

HFC-245fa's normal boiling point of 15.3°C [1] places it in a unique processing sweet spot: it is liquid at moderate pressure (vapor pressure 122.8 kPa at 20°C), enabling easy handling in conventional polyol pre-blends and standard foaming equipment, yet it volatilizes readily at typical foam exotherm temperatures (50–80°C), providing the cell expansion needed for fine-celled rigid foams. HFC-365mfc, with a boiling point of 40.2°C [2], remains liquid at higher temperatures and requires higher processing temperatures or co-blowing for complete vaporization in some foam systems. HFC-134a (bp −26.4°C) [3] is gaseous at room temperature, necessitating pressurized handling and specialized metering equipment. This boiling-point ranking directly affects foam cell morphology, dimensional stability, and the ability to operate within existing HCFC-141b equipment without substantial modification.

Boiling point & process window
Cross-study
15.3°C (HFC-245fa) — intermediate between HFC-365mfc (40.2°C) and HFC-134a (−26.4°C)
Boiling point proximity to legacy HCFC-141b supports minimal equipment modification; alternatives require pressurized or high-temperature handling
Equipment retrofit assessment should consider foam exotherm and catalyst package
Boiling point Process window Foam processing Refrigerant cycle

Gas-Phase Thermal Conductivity: HFC-245fa (14 mW/m·K at 40°C) Lower than Air and Hydrocarbons, Driving Superior Foam Insulation

The intrinsic gas-phase thermal conductivity of the blowing agent trapped within closed foam cells is the primary determinant of long-term foam insulation performance. HFC-245fa has a measured gas thermal conductivity of approximately 14 mW/m·K at 40°C [1]. This is significantly lower than that of air (26 mW/m·K) and lower than typical hydrocarbon blowing agents such as cyclopentane (gas conductivity ~10–12 mW/m·K at similar conditions, but foam k-factor is degraded by larger cell size) . The lower gas conductivity of HFC-245fa, combined with its ability to generate fine, uniform cell morphology, directly explains the foam thermal conductivity advantage documented in Evidence Item 1.

Gas thermal conductivity
Cross-study
14 mW/m·K at 40°C — lower than air, enables fine cell morphology
Property contributes to reported lower foam k-factor; aging characteristics require separate evaluation
Measured by transient double hot-wire method; cell morphology confirmed by SEM
Gas thermal conductivity Foam aging Insulation value

High-Value Application Scenarios for 1,1,1,3,3-Pentafluoropropane (HFC-245fa) Based on Quantitative Evidence


North American Refrigerator/Freezer Insulation: Energy-Standard Compliance Without Factory Retrofitting for Flammable Gas

In markets governed by stringent energy standards such as US DOE 10 CFR Part 430, where every 1% improvement in appliance energy consumption carries commercial weight, HFC-245fa is selected over cyclopentane to achieve ~8% lower energy consumption [1] while simultaneously avoiding the capital expenditure of explosion-proof equipment retrofits required for handling flammable hydrocarbons [2]. This dual advantage (energy performance within ~2% of HCFC-141b plus non-flammability) makes HFC-245fa the pragmatically dominant blowing agent for North American appliance OEMs operating legacy HCFC-141b production lines.

Building Panel and Spray Foam Insulation: Fine Cell Morphology and Low Thermal Conductivity

HFC-245fa-blown rigid PUR/PIR foams exhibit thermal conductivities approaching CFC-11 reference levels (within ~3–5%) [1] and significantly outperform cyclopentane-blown foams (by ~10–13%) [2]. Combined with a fine, uniform cell morphology as confirmed by SEM [3], HFC-245fa is specified for closed-cell spray foam and laminated building panels where the highest R-value per inch of thickness is required, and where the foam must meet ASTM C1029 or EN 13165 thermal performance specifications.

Organic Rankine Cycle (ORC) Working Fluid for Low-Temperature Waste Heat Recovery (80–150°C Geothermal/Industrial)

With a critical temperature of 154.0°C and a boiling point of 15.3°C, HFC-245fa matches the thermodynamic requirements of subcritical ORC systems driven by low-temperature heat sources [1]. Comparative Aspen Plus modeling against R11 and R123 shows that HFC-245fa delivers competitive cycle efficiency while providing zero ODP and an acceptable GWP profile relative to legacy CFC/HCFC working fluids [2]. In co-blowing applications, HFC-245fa at 30 mol% with HFC-365mfc yields the highest mechanical properties among all tested co-blowing agent pairs [3], demonstrating utility in both pure and blended working fluid roles.

Specialty Cleaning and Solvent Applications Requiring Non-VOC, Non-Flammable Medium

HFC-245fa's suitable solubility parameters (e.g., solubility in LDPE similar to HCFC-22 [1]) and non-flammable classification [2] position it for precision cleaning and carrier fluid applications in electronics and medical device manufacturing where VOC-exempt solvent status (in relevant jurisdictions) and low toxicity are required. Patent literature further supports its use in azeotropic and azeotrope-like compositions for cleaning, displacement drying, and aerosol propellant applications [3].

Application
Selection Property
Validation Focus
Refrigerator/freezer insulation for energy-standard markets
Non-flammable processing; energy consumption profile
Energy performance relative to cyclopentane under DOE/ecodesign test protocols
Building panel and spray foam requiring high R-value per inch
Foam thermal conductivity and cell morphology
ASTM C1029 / EN 13165 compliance; k-factor aging behavior
Low-temperature waste heat recovery ORC working fluid
Thermodynamic cycle fit; acceptable GWP profile
Cycle efficiency modeling against R11/R123 under 80–150°C heat source
Specialty cleaning and carrier fluid (non-VOC, non-flammable)
Solubility and safety classification
Compatibility with electronics manufacturing materials; VOC-exempt status in target jurisdiction

Technical Documentation Hub

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